(1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-1H-pyrazol-3-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
Properties
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-29-18-5-4-16-13-24(8-6-15(16)11-18)22(26)19-12-20(21-3-2-9-30-21)25(23-19)17-7-10-31(27,28)14-17/h2-5,9,11-12,17H,6-8,10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVCYEMLJQXMAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C3=NN(C(=C3)C4=CC=CO4)C5CCS(=O)(=O)C5)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-1H-pyrazol-3-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule with potential biological activities. Its structure combines various pharmacophores, which may contribute to its efficacy in medicinal chemistry. This article reviews the biological activities associated with this compound, including antimicrobial and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 421.47 g/mol. The compound features a tetrahydrothiophene moiety, a furan ring, and a pyrazole structure, which are known to influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have been tested against various pathogenic strains:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective |
These findings suggest that the compound may act as both an antibacterial and antifungal agent, potentially through mechanisms involving disruption of cell membrane integrity or inhibition of essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HepG2 (liver carcinoma) | 132.67 ± 5.14 | |
| A549 (lung carcinoma) | 146.97 ± 7.34 |
The IC50 values indicate moderate cytotoxicity compared to standard chemotherapy agents like cisplatin. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Study 1: Synthesis and Evaluation
In a study focusing on the synthesis of related compounds, researchers evaluated the biological activity of several derivatives containing the dioxidotetrahydrothiophene moiety. These derivatives exhibited varying degrees of antimicrobial and anticancer activities, suggesting structural modifications could enhance potency and selectivity against specific targets .
Another investigation revealed that the compound interacts with specific molecular targets within cancer cells, leading to altered signaling pathways that promote apoptosis. The study utilized flow cytometry and Western blot analysis to elucidate these mechanisms .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds similar to this one exhibit significant anticonvulsant properties. For instance, studies on related cinnamamide derivatives have shown efficacy in various seizure models. The proposed mechanism involves modulation of neurotransmitter systems, particularly through the inhibition of GABA transaminase (GABA-T) and activation of glutamate decarboxylase (GAD), enhancing GABAergic transmission while reducing excitatory signaling.
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| KM-568 | 13.21 (i.p.) | Frings mouse model |
| 44.46 | Maximal electroshock test | |
| 71.55 | 6-Hz test | Psychomotor seizure model |
These findings suggest that the compound may possess similar anticonvulsant effects due to its structural characteristics influencing GABAergic and glutamatergic pathways.
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial activity against various pathogens. For example, derivatives synthesized from furan-based precursors have shown effectiveness against yeast-like fungi such as Candida species. The mechanism of action may involve disruption of cell membrane integrity or interference with metabolic processes in microbial cells.
Case Study: Anticonvulsant Efficacy
In a study published in a pharmacological journal, researchers synthesized several derivatives based on the core structure of the compound and tested their anticonvulsant properties in animal models. The results indicated that certain modifications to the structure enhanced efficacy significantly compared to the parent compound.
Case Study: Antimicrobial Testing
Another study focused on the antimicrobial properties of furan-containing derivatives demonstrated that specific substitutions on the furan ring improved activity against Candida albicans. The study utilized a disk diffusion method to assess efficacy, revealing that compounds with electron-withdrawing groups exhibited superior activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Impact of Substituents on Bioactivity
- Methoxy Groups: The 6-methoxy group on the dihydroisoquinolin moiety in the target compound likely improves water solubility compared to methyl or chloro substituents in analogs (e.g., ).
- Furan vs. Thiazole : Replacing thiazole (in ) with furan-2-yl may reduce polarity, enhancing blood-brain barrier penetration. However, this substitution could decrease metal-binding capacity, altering enzyme inhibition profiles .
- Isoquinoline vs. Quinoline: The partial saturation of the isoquinoline ring in the target compound may confer conformational flexibility, improving binding to dynamic protein pockets compared to rigid quinoline cores () .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions, including:
- Acylation : Use of acid chlorides to form the methanone bridge, requiring anhydrous conditions and bases like triethylamine for deprotonation .
- Heterocycle formation : Cyclization of the pyrazole and tetrahydrothiophene-dioxide moieties under controlled temperature (60–80°C) in ethanol or methanol .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for the dihydroisoquinoline segment .
Critical parameters include pH (neutral to slightly basic), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm regioselectivity of the pyrazole and furan substituents, with δ 7.2–8.1 ppm indicating aromatic protons .
- X-ray crystallography : Resolves stereochemistry of the tetrahydrothiophene-dioxide ring and dihydroisoquinoline system (e.g., monoclinic P2₁/c space group observed in similar structures) .
- HRMS : Validates molecular weight (e.g., expected [M+H]⁺ ≈ 500–550 Da) and isotopic patterns .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Sample stability : Degradation of organic components (e.g., furan ring oxidation) during prolonged assays may skew results. Use continuous cooling (4°C) to stabilize samples during long-term experiments .
- Metabolic interference : Perform LC-MS/MS to identify metabolites that alter activity in vivo. For example, hepatic CYP450 enzymes may modify the dihydroisoquinoline moiety .
- Statistical validation : Apply multivariate analysis to distinguish assay noise (e.g., fluorescence interference in high-throughput screens) from true activity .
Q. What strategies optimize structure-activity relationships (SAR) for this compound’s pharmacological targets?
- Fragment-based design : Replace the furan-2-yl group with bioisosteres (e.g., thiophene) to assess π-stacking interactions with target proteins .
- Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with kinases or GPCRs, focusing on the methanone bridge’s role in binding affinity .
- Mutagenesis studies : Validate predicted binding pockets (e.g., ATP-binding sites) via site-directed mutagenesis in recombinant receptor models .
Q. What methodological challenges arise in studying the compound’s pharmacokinetics (PK)?
- Solubility limitations : The hydrophobic tetrahydrothiophene-dioxide ring reduces aqueous solubility. Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability .
- Plasma protein binding : Equilibrium dialysis reveals >90% binding to albumin, necessitating dose adjustments in PK/PD models .
- Metabolic profiling : Identify major Phase I/II metabolites using hepatocyte incubation and UPLC-QTOF-MS .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to account for non-linear kinetics?
- Multi-parametric modeling : Fit data to Hill or Emax models using GraphPad Prism to calculate EC₅₀/IC₅₀ values.
- Time-dependent effects : Include staggered sampling intervals (0–72 h) to capture delayed activity from the dihydroisoquinoline moiety’s slow tissue penetration .
- Positive controls : Compare with known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
Q. What experimental controls are critical for validating target specificity?
- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to assess selectivity against 44+ kinases, ion channels, and transporters .
- Knockout/knockdown models : CRISPR-Cas9-edited cell lines to confirm target dependency (e.g., apoptosis rescue in Bcl-2 knockout models) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to rule out nonspecific interactions .
Conflict Resolution in Data Interpretation
Q. How can conflicting cytotoxicity data across cell lines be reconciled?
- Cell line genotyping : Verify genetic backgrounds (e.g., p53 status in cancer lines) using STR profiling .
- Microenvironment mimicry : Supplement assays with 3D spheroids or co-cultures to replicate in vivo stromal interactions .
- ROS modulation : Measure intracellular ROS levels, as the furan group may induce oxidative stress in sensitive lines (e.g., NCI-H460) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
